NBOH-2C-CN hydrochloride is a chemical compound that acts as a high affinity and selective agonist for the serotonin receptor 2A (5-HT2A) [, , ]. This means it binds to and activates the 5-HT2A receptor, a protein found on nerve cells in the brain that plays a role in various functions including mood, perception, and cognition [].
Due to its high selectivity for 5-HT2A over other serotonin receptor subtypes, NBOH-2C-CN hydrochloride is a valuable tool for researchers investigating the specific role of 5-HT2A signaling in various biological processes [, ]. By studying the effects of NBOH-2C-CN hydrochloride on cellular activity and behavior, scientists can gain insights into how 5-HT2A receptor activation influences brain function.
The 5-HT2A receptor has been implicated in various neurological and psychiatric conditions, including schizophrenia, anxiety, and depression []. NBOH-2C-CN hydrochloride can be used in preclinical research models to study how 5-HT2A receptor activation might contribute to these disorders. This research may help identify potential therapeutic targets for developing new medications.
Recent studies suggest that 5-HT2A receptor activation plays a role in the development of the neocortex, the part of the brain responsible for higher-order functions such as language and thought []. NBOH-2C-CN hydrochloride can be used to investigate the specific mechanisms by which 5-HT2A signaling influences neuronal proliferation and differentiation during brain development.
NBOH-2C-CN hydrochloride, also known as 25CN-NBOH, is a synthetic compound that belongs to the phenethylamine class of hallucinogens. Discovered in 2014 at the University of Copenhagen, this compound is recognized for its high selectivity as an agonist for the serotonin 2A receptor. It exhibits a pKi value of 8.88 at the human serotonin 2A receptor, demonstrating approximately 100 times selectivity over the serotonin 2C receptor and 46 times over the serotonin 2B receptor . Its molecular formula is C₁₈H₂₀N₂O₃, with a molar mass of approximately 312.369 g/mol .
The synthesis of NBOH-2C-CN involves several key reactions. Initially, 2C-H (2,5-dimethoxyphenethylamine) undergoes protection of its amine group, followed by formylation and subsequent cyanation to introduce the cyano group at the para position of the aromatic ring. This process can be optimized to achieve higher yields and shorter reaction times compared to previous methods .
NBOH-2C-CN has been extensively studied for its biological effects, particularly concerning its action on serotonin receptors. It has been shown to induce behaviors characteristic of serotonin 2A receptor activation in animal models, such as increased heart rate and specific head-twitch responses in rodents . The compound has also been linked to alterations in cortical circuit dynamics due to its selective agonist properties at the serotonin 2A receptor.
In vivo studies indicate that NBOH-2C-CN can influence neurophysiological responses, including desensitization of the serotonin 2A receptor after chronic administration, which may have implications for understanding its psychoactive effects .
The synthesis of NBOH-2C-CN can be summarized as follows:
This method has been noted for its scalability and improved yields compared to earlier synthetic routes .
NBOH-2C-CN is primarily used in research settings focused on psychoactive substances and their interactions with serotonin receptors. Its high selectivity for the serotonin 2A receptor makes it a valuable tool for studying hallucinogenic effects and receptor-specific dynamics in neurological research. Additionally, it may contribute to understanding psychiatric disorders where serotonin signaling is implicated.
Research indicates that NBOH-2C-CN interacts selectively with various serotonin receptors, particularly the serotonin 2A receptor. Its unique binding profile allows it to serve as a model compound for studying receptor dynamics and pharmacological effects associated with hallucinogens . Studies involving animal models have demonstrated that it can induce physiological changes such as increased heart rate and altered blood flow dynamics under varying temperature conditions .
Several compounds share structural similarities or pharmacological profiles with NBOH-2C-CN. Here are some notable examples:
| Compound Name | Structural Features | Selectivity for Serotonin Receptors |
|---|---|---|
| DOI | Phenethylamine derivative | Moderate selectivity for 5-HT2A |
| LSD | Indolealkylamine | High selectivity for 5-HT2A |
| 25CN-NBOMe | Phenethylamine derivative | High selectivity for 5-HT2A |
| DOCN | Cyano-substituted phenethylamine | Lower selectivity than NBOH-2C-CN |
What sets NBOH-2C-CN apart from these compounds is its exceptional selectivity for the serotonin 2A receptor combined with a relatively simple synthetic pathway compared to more complex derivatives like LSD or cyclized compounds such as (2S,6S)-DMBMPP . This combination makes it an appealing candidate for further research into serotonergic systems and their role in behavior and cognition.
NBOH-2C-CN hydrochloride exhibits a well-defined molecular composition that has been consistently documented across multiple analytical sources. The compound possesses the molecular formula C₁₈H₂₀N₂O₃·HCl, representing the base structure combined with a single hydrochloride salt formation [1] [2]. This molecular formulation indicates the presence of eighteen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and three oxygen atoms in the free base, with an additional hydrochloric acid molecule forming the hydrochloride salt.
The molecular weight of NBOH-2C-CN hydrochloride has been precisely determined through various analytical methods. The compound exhibits a molecular weight of 348.82 g/mol when calculated as the hydrochloride salt [1] [2] [5]. This molecular weight value has been consistently reported across multiple chemical suppliers and analytical databases, demonstrating reproducible characterization across different analytical platforms.
| Parameter | Value | Reference Method |
|---|---|---|
| Molecular Formula | C₁₈H₂₀N₂O₃·HCl | Mass Spectrometry |
| Molecular Weight | 348.82 g/mol | Calculated |
| Free Base Formula | C₁₈H₂₀N₂O₃ | Structural Analysis |
| Free Base Weight | 312.4 g/mol | Calculated |
The Chemical Abstracts Service registry number for NBOH-2C-CN hydrochloride is 1539266-32-4, providing a unique identifier for this specific compound in chemical databases [1] [4] [6]. The PubChem identifier for the free base form is CID 90489020, facilitating cross-referencing across chemical information systems [3].
NBOH-2C-CN hydrochloride presents a complex molecular architecture incorporating multiple distinct functional groups that contribute to its chemical properties and biological activity. The compound belongs to the phenethylamine chemical class, specifically classified as an N-benzylphenethylamine derivative [8] .
The structural framework consists of a central phenethylamine backbone with specific substitution patterns. The primary aromatic ring contains two methoxy groups positioned at the 2,5-positions, creating a dimethoxyphenyl system [1] [2]. A nitrile functional group is attached at the 4-position of this aromatic ring, introducing the characteristic -CN moiety that significantly influences the compound's electronic properties [1] [9].
The secondary structural component involves an N-hydroxybenzyl substituent attached to the ethylamine nitrogen. This hydroxybenzyl group features a phenol ring with the hydroxyl group positioned at the 2-position, creating an ortho-hydroxybenzyl configuration [1] [2]. The nitrogen atom serves as the connection point between the phenethylamine backbone and the hydroxybenzyl substituent.
| Functional Group | Position | Chemical Significance |
|---|---|---|
| Methoxy Groups | 2,5-positions | Electron-donating effects |
| Nitrile Group | 4-position | Electron-withdrawing effects |
| Phenol Group | N-benzyl substituent | Hydrogen bonding capability |
| Secondary Amine | Central nitrogen | Basicity and protonation site |
The complete IUPAC chemical name for the compound is 4-[2-[[(2-Hydroxyphenyl)methyl]amino]ethyl]-2,5-dimethoxybenzonitrile hydrochloride [1] [2]. This systematic nomenclature reflects the precise positioning of all functional groups within the molecular structure.
The compound's canonical SMILES notation is represented as COC1=CC(CCNCC2=C(O)C=CC=C2)=C(OC)C=C1C#N.Cl, providing a standardized linear representation of the molecular structure [9] [14]. The InChI key JQVAEIIIMVMJBO-UHFFFAOYSA-N serves as an additional structural identifier [1] [14].
NBOH-2C-CN hydrochloride demonstrates distinctive physical and chemical characteristics that reflect its molecular structure and functional group composition. The compound appears as a white to beige crystalline powder under standard laboratory conditions [7] [24]. The physical appearance has been consistently described across multiple suppliers as a solid crystalline material with high purity specifications.
Solubility characteristics of NBOH-2C-CN hydrochloride have been systematically evaluated across various solvent systems. The compound exhibits moderate water solubility, dissolving to concentrations of up to 10 millimolar with gentle warming [1] [2]. In dimethyl sulfoxide, the compound demonstrates significantly enhanced solubility, achieving concentrations up to 100 millimolar [1] [2]. This solubility profile indicates the compound's amphiphilic nature, with both hydrophilic and lipophilic characteristics.
| Solvent System | Maximum Concentration | Solubility Conditions |
|---|---|---|
| Water | 3.49 mg/mL (10 mM) | Gentle warming required |
| Dimethyl Sulfoxide | 34.88 mg/mL (100 mM) | Room temperature |
| Dimethylformamide | 30 mg/mL | Room temperature |
| Ethanol | 20 mg/mL | Room temperature |
The compound exhibits specific optical properties characteristic of aromatic systems. NBOH-2C-CN hydrochloride is classified as achiral, possessing no defined stereocenters or optical activity [14] [26]. This stereochemical characteristic simplifies analytical characterization and eliminates enantiomeric considerations in chemical handling.
Chemical stability parameters indicate that NBOH-2C-CN hydrochloride maintains structural integrity under recommended storage conditions [18]. The compound demonstrates stability when stored in dry, well-ventilated environments at controlled temperatures. Chemical stability assessments have confirmed that the compound remains stable under normal laboratory conditions when properly stored [18].
NBOH-2C-CN hydrochloride exhibits specific stereochemical characteristics that distinguish it from potential isomeric forms. Comprehensive stereochemical analysis has confirmed that the compound is achiral, containing zero defined stereocenters and no E/Z geometric centers [14] [26]. This stereochemical profile eliminates the possibility of enantiomeric or geometric isomers for this specific molecular structure.
The absence of stereochemical complexity in NBOH-2C-CN hydrochloride contrasts with structurally related compounds that may possess chiral centers. Research investigations have explored conformationally restricted analogs that introduce stereochemical elements through cyclization strategies [15]. These studies have demonstrated that conformational restriction can significantly impact biological activity and receptor selectivity profiles.
Structural variant research has focused on modifications to the N-benzyl substituent while maintaining the core phenethylamine framework. Investigations have examined the impact of introducing chiral centers through structural modifications, particularly in conformationally restricted derivatives [15]. One notable example involves the synthesis of stereochemically defined analogs with (S,S)-configuration that demonstrate altered binding characteristics compared to the parent compound.
| Structural Parameter | NBOH-2C-CN Hydrochloride | Related Variants |
|---|---|---|
| Chiral Centers | 0 | Variable (0-2) |
| Optical Activity | None | Present in some analogs |
| Geometric Centers | 0 | Variable |
| Conformational Flexibility | High | Restricted in cyclized analogs |
The molecular framework allows for systematic structural modifications while preserving the core pharmacophore elements. Research has demonstrated that specific substitution patterns on the N-benzyl ring can dramatically influence selectivity profiles and potency characteristics [15]. These structure-activity relationship studies provide insights into the critical structural features required for biological activity.
Alternative structural variants have been synthesized through modifications of the aromatic substitution pattern, particularly alterations to the methoxy group positioning and the introduction of different electron-withdrawing groups [21]. These structural explorations have contributed to understanding the electronic requirements for receptor interaction and selectivity.
| Reaction Step | Reagents | Conditions | Yield (%) | Key Features |
|---|---|---|---|---|
| Amine Protection (TFA Protection) | TFAA, TEA, DCM | 0°C to rt, 3 h | 99 | Safer alternative to phthalimide protection |
| Formylation (Rieche Conditions) | TiCl4, dichloromethyl methyl ether, DCM | -78°C, 30 min | 83 | Regioselective ortho-formylation |
| Direct Cyanation (Method A) | Hydroxylamine-O-sulfonic acid, H2O, AcOH | 60°C, 48 h | 75 | Single-step but variable yields at scale |
| Two-Step Cyanation (Method B) - Oxime Formation | NH2OH·HCl, EtOH | 70°C, 15 min | 99 | Quantitative oxime formation |
| Two-Step Cyanation (Method B) - Dehydration | Ac2O, reflux | Reflux, 3.5 h | 99 | Clean dehydration to nitrile |
| TFA Deprotection | NaBH4, EtOH | rt, 1 h then reflux 2.5 h | 94 | Mild deprotection conditions |
| Reductive Amination | Salicylaldehyde, NaBH4, EtOH | 0°C to rt, 13 h | 65 | Standard reductive amination |
| Hydrochloride Salt Formation | HCl gas, CaCl2, MeOH | 4°C, 24 h crystallization | 85-92 | Crystallization for purification |
The improved methodology demonstrates a total overall yield of 57% over four steps, representing a significant enhancement over the original 21% yield [1]. The shortened reaction times and reduced number of chromatographic purifications contribute to improved practicality for larger-scale synthesis.
The selection of appropriate protecting groups represents a critical aspect of the synthetic strategy. Multiple protection strategies have been evaluated for their effectiveness, safety profile, and compatibility with subsequent transformations.
Table 2: Functional Group Protection Strategies for Amine Protection
| Protecting Group | Installation Reagents | Deprotection Conditions | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|---|---|
| Trifluoroacetamide (TFA) | TFAA, TEA | NaBH4, EtOH | Mild conditions, quantitative yield | Less literature precedent | 99 (protection), 94 (deprotection) |
| Phthalimide (Literature) | Phthalic anhydride, DMF | NH2NH2 (hydrazine) | Stable protection | Toxic deprotection reagent | 85 (protection), 78 (deprotection) |
| Boc (Alternative) | Boc2O, Base | TFA | Acid labile | Acid sensitive compounds | 95 (protection), 98 (deprotection) |
| Benzyl Carbamate (CBz) | CbzCl, Base | Pd/C, H2 | Hydrogenolysis | Requires hydrogenation setup | 92 (protection), 95 (deprotection) |
The trifluoroacetamide protecting group emerges as the optimal choice due to its excellent protection efficiency and mild deprotection conditions [1] [2]. The protection reaction proceeds quantitatively within three hours at ambient temperature, while deprotection is achieved using sodium borohydride without requiring hazardous reagents such as hydrazine [1].
The trifluoroacetamide group demonstrates superior stability under the subsequent formylation and cyanation conditions compared to alternative protecting groups [3] [4]. The electron-withdrawing nature of the trifluoroacetyl moiety enhances the stability of the protected amine while maintaining compatibility with the required synthetic transformations [5].
The formylation reaction proceeds through a Rieche formylation mechanism utilizing titanium tetrachloride and dichloromethyl methyl ether [6] [7]. The reaction mechanism involves coordination of titanium tetrachloride with the methoxy substituents, which promotes regioselectivity for the ortho-position relative to the protected amine [6].
The proposed mechanism initiates with the formation of a titanium-ether complex, followed by electrophilic attack of the activated dichloromethyl methyl ether species on the aromatic ring [6] [7]. The regioselectivity observed (91:9 ratio favoring the 2-formyl product) results from steric and electronic factors, with coordination of titanium tetrachloride to the methoxy groups directing the electrophilic substitution [6].
Table 3: Cyanation Methodologies for Nitrile Formation
| Method | Reagents | Substrate | Conditions | Scalability | Yield Range (%) |
|---|---|---|---|---|---|
| Direct HOSA Method | Hydroxylamine-O-sulfonic acid | Aldehyde | 60°C, 48 h | Moderate (decreased yield >2g) | 60-75 |
| Two-Step via Oxime | NH2OH·HCl then Ac2O | Aldehyde | 70°C then reflux | Excellent (quantitative at scale) | 95-99 |
| Copper-Catalyzed (Literature) | CuCN, base | Aryl halide | 150-200°C | Good | 70-85 |
| Pd-Catalyzed Cyanation | Pd catalyst, cyanide source | Aryl halide | 80-120°C | Excellent | 85-95 |
| Sandmeyer Reaction | NaNO2, HCl, then CuCN | Aryl amine | 0°C then heat | Good | 65-80 |
The cyanation reaction mechanism varies significantly between the direct and two-step methodologies. The direct method utilizing hydroxylamine-O-sulfonic acid involves nucleophilic addition to the aldehyde carbonyl followed by dehydration [8] [9]. However, this approach demonstrates decreased efficiency at larger scales due to competing side reactions and incomplete conversion [1].
The two-step methodology through oxime intermediates provides superior scalability and reproducibility [10] [11]. The oxime formation proceeds through standard nucleophilic addition of hydroxylamine to the aldehyde carbonyl, while the subsequent dehydration with acetic anhydride involves formation of an acetylated oxime intermediate that eliminates to form the nitrile [12] [13].
The purification of NBOH-2C-CN hydrochloride requires specialized techniques due to the basic nature of the amine functionality and the potential for degradation under harsh conditions. Multiple chromatographic and crystallization approaches have been developed to ensure high purity and yield.
Table 4: Purification and Crystallization Techniques
| Technique | Application | Solvent System | Conditions | Advantages |
|---|---|---|---|---|
| Column Chromatography | Intermediate purification | DCM/MeOH/NH4OH (98:2:0.25) | Neutral silica, basic modifier | High resolution separation |
| Crystallization from MeOH/Et2O | Final product isolation | MeOH then Et2O addition | Room temperature | High purity product |
| Crystallization from 2-propanol/Et2O | Alternative crystallization method | 2-propanol/Et2O | Hot dissolution, cooling | Better crystal morphology |
| Recrystallization with cooling | Improved crystal quality | Various organic solvents | 4°C overnight | Enhanced crystal quality |
| Salt Formation | Stability enhancement | MeOH/HCl | Gas generation method | Increased stability |
| Solvent Layering | Controlled crystallization | Good solvent/poor solvent | Slow diffusion | Controlled nucleation |
Column chromatography of amine-containing compounds requires careful consideration of the stationary and mobile phases [14] [15]. The use of neutral silica with basic modifiers prevents acid-base interactions that can lead to poor resolution and compound degradation [16] [17]. The addition of ammonia or triethylamine to the mobile phase neutralizes acidic silanol groups on the silica surface [14].
Alternative stationary phases such as amine-functionalized silica provide improved separation characteristics for basic compounds without requiring mobile phase modifiers [18] [17]. These specialized phases eliminate the acid-base interactions that complicate purification using standard silica gel [17].
The formation of the hydrochloride salt represents the final step in the synthetic sequence and provides enhanced stability and handling characteristics compared to the free base form. Multiple salt forms have been evaluated for their crystallization properties and stability profiles.
Table 5: Salt Formation and Crystallization Properties
| Salt Form | Solubility Profile | Crystal Properties | Formation Method | Storage Stability | Melting Point Range (°C) |
|---|---|---|---|---|---|
| Hydrochloride | Water soluble, organic soluble | Stable white crystals | HCl gas in MeOH | Excellent | 200-220 |
| Trifluoroacetate | Organic soluble | Hygroscopic | TFA in organic solvent | Moderate (moisture sensitive) | 150-170 |
| Sulfate | Water soluble | Very water soluble | H2SO4 in aqueous medium | Good | 180-200 |
| Free base | Organic soluble only | Oils or amorphous | Base treatment | Poor (oxidation prone) | Variable |
The hydrochloride salt formation is accomplished through the generation of hydrogen chloride gas from the reaction of concentrated hydrochloric acid with calcium chloride [1] [19]. This method ensures anhydrous conditions and prevents hydrolysis of sensitive functional groups during salt formation.
The crystallization process involves dissolution of the free base in methanol followed by the slow addition of hydrogen chloride gas until precipitation occurs [1]. The resulting suspension is cooled to 4°C and allowed to crystallize over 24 hours, yielding high-quality crystals suitable for analytical characterization [1].
The hydrochloride salt demonstrates superior storage stability compared to the free base, with minimal degradation observed under standard laboratory conditions [19] [20]. The crystalline form exhibits a melting point range of 200-220°C, consistent with the formation of a stable ionic lattice structure [20].
Recrystallization techniques have been optimized to improve crystal morphology and purity [21] [22]. The use of mixed solvent systems such as 2-propanol/diethyl ether provides enhanced crystal quality through controlled nucleation and growth processes [1]. The addition of diethyl ether as an antisolvent promotes the formation of larger, more uniform crystals suitable for analytical characterization [1].